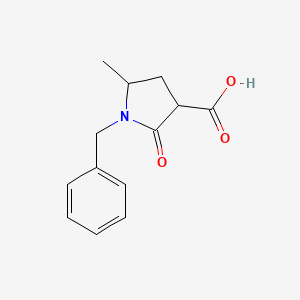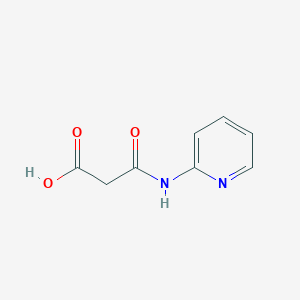![molecular formula C21H22N4O2 B13866438 N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods: The focus is often on developing more eco-friendly, safe, and atom-economical approaches .
Chemical Reactions Analysis
Types of Reactions: N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include NaN3, Me3SiN3, and various metal catalysts. Conditions often involve microwave irradiation, which helps in achieving higher yields and faster reaction times .
Major Products: The major products formed from these reactions include 3- and 4-amino-1,8-naphthyridin-2(1H)-ones, which are intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antibacterial and anticancer agent . In materials science, it is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . The compound also finds applications in the development of self-assembly host–guest systems and as ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby exerting antibacterial effects . In cancer cells, the compound may induce apoptosis by interacting with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 1,8-naphthyridine derivatives such as gemifloxacin, which is used as an antibacterial agent . Other derivatives include 2,7-dimethyl-1,8-naphthyridine and its various functionalized forms .
Uniqueness: What sets N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide apart is its unique combination of the 1,8-naphthyridine core with a cyclohexanecarboxamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H22N4O2/c26-19-11-10-17-18(12-13-22-20(17)25-19)23-15-6-8-16(9-7-15)24-21(27)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,24,27)(H2,22,23,25,26) |
InChI Key |
CIIIYKOWERKQMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


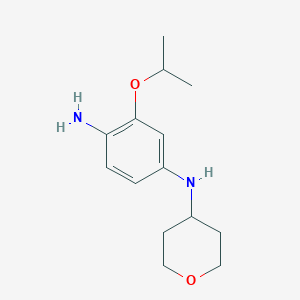

![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)


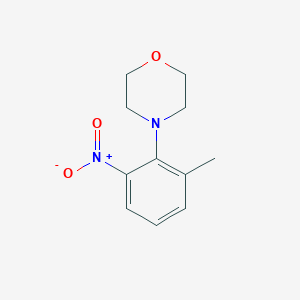
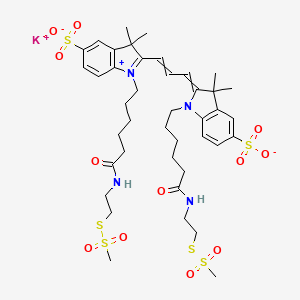
![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
